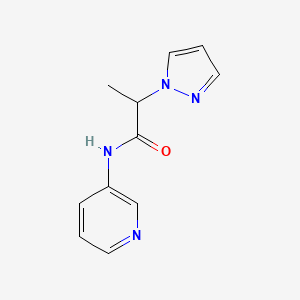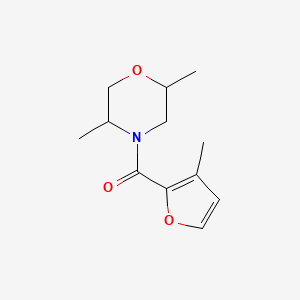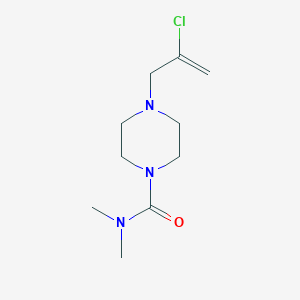![molecular formula C15H17ClN2O2 B7544449 4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544449.png)
4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, commonly referred to as CPOP, has been shown to have a unique mechanism of action and a range of biochemical and physiological effects that make it a promising tool for investigating various biological processes.
Wirkmechanismus
CPOP acts as a selective inhibitor of the potassium channel Kv1.3, which is primarily expressed in T cells and plays a role in the immune response. By inhibiting the activity of this channel, CPOP can modulate the activity of T cells, which may have implications for the treatment of autoimmune diseases and other immune-related disorders.
Biochemical and Physiological Effects:
In addition to its effects on potassium channels, CPOP has been shown to have a range of biochemical and physiological effects. For example, CPOP has been shown to increase the release of dopamine in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease. Additionally, CPOP has been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPOP in lab experiments is its selectivity for the Kv1.3 potassium channel. This allows researchers to study the specific effects of inhibiting this channel without affecting other channels or biological processes. However, one limitation of CPOP is its relatively low potency, which may require higher concentrations of the compound to achieve significant effects.
Zukünftige Richtungen
There are several future directions for research on CPOP. One area of interest is the potential use of CPOP as a therapeutic agent for autoimmune diseases and other immune-related disorders. Additionally, further research is needed to fully understand the mechanism of action of CPOP and its effects on other biological processes. Finally, the development of more potent analogs of CPOP may improve its usefulness as a tool in scientific research.
Synthesemethoden
The synthesis of CPOP involves a multi-step process that begins with the reaction of 3-chlorophenylacetic acid with thionyl chloride to form 3-chlorophenylacetyl chloride. This compound is then reacted with 2-amino-2-methyl-1-propanol to form 4-[[2-(3-chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine. The purity of the resulting compound can be improved through various purification techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
CPOP has been studied for its potential applications in a range of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, CPOP has been shown to inhibit the activity of a specific type of potassium channel, which can have implications for the treatment of neurological disorders such as epilepsy. In cancer research, CPOP has been shown to inhibit the growth of certain types of cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, CPOP has been used as a tool in drug discovery, as it can be used to screen for compounds that interact with specific potassium channels.
Eigenschaften
IUPAC Name |
4-[[2-(3-chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-11-8-18(5-6-19-11)9-14-10-20-15(17-14)12-3-2-4-13(16)7-12/h2-4,7,10-11H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQZLGOCHUPCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC2=COC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)
![1-methyl-4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridin-2-one](/img/structure/B7544380.png)


![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)





![N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-2-(2-oxopyrimidin-1-yl)acetamide](/img/structure/B7544463.png)


![4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544473.png)